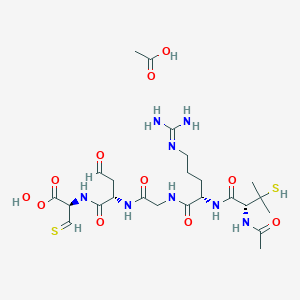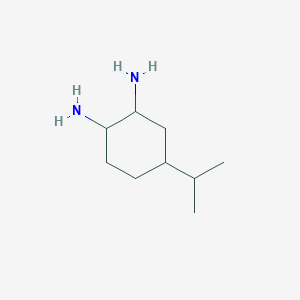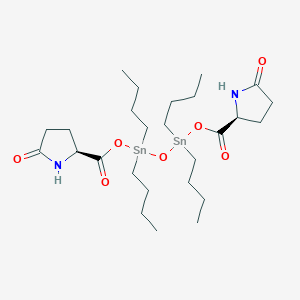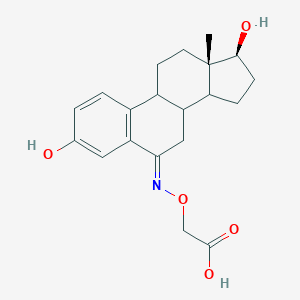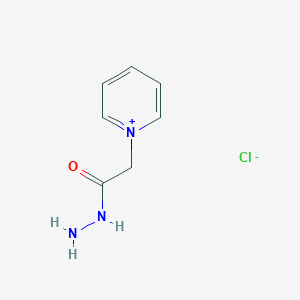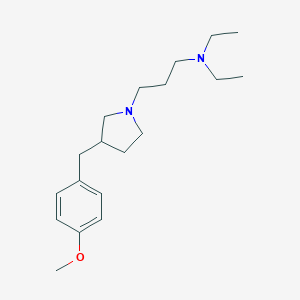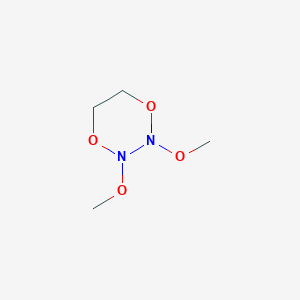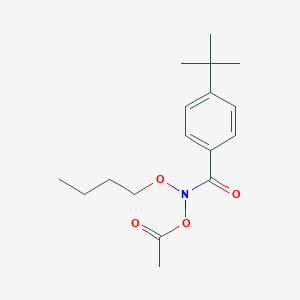
N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide, also known as DMTB, is a synthetic compound that has recently gained attention in the field of scientific research due to its potential therapeutic applications. DMTB is a derivative of salicylic acid and has been shown to possess anti-inflammatory and analgesic properties.
Mecanismo De Acción
The exact mechanism of action of N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide is not fully understood. However, it is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide has also been shown to activate the Nrf2 pathway, which plays a role in regulating cellular responses to oxidative stress.
Efectos Bioquímicos Y Fisiológicos
N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide has been shown to have antioxidant properties and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide in lab experiments is its relatively low toxicity compared to other anti-inflammatory and analgesic agents. However, one limitation is that N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide is not water-soluble, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
Future research on N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide could focus on its potential therapeutic applications in the treatment of various inflammatory diseases and cancer. Additionally, further studies could explore the mechanisms of action of N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide and its potential interactions with other drugs. Finally, research could be conducted to improve the synthesis method of N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide and increase its yield.
In conclusion, N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide is a synthetic compound that has shown potential therapeutic applications in various fields of scientific research. Its anti-inflammatory, analgesic, and anticancer properties make it an interesting compound for further study. Future research could focus on its potential therapeutic applications, mechanisms of action, and synthesis optimization.
Métodos De Síntesis
The synthesis of N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide involves the reaction of 4-tert-butylbenzoic acid with acetic anhydride and butanol in the presence of a catalyst. The resulting product is then purified through recrystallization. The yield of N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide can be improved through optimization of reaction conditions, such as temperature and reaction time.
Aplicaciones Científicas De Investigación
N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide has been studied for its potential therapeutic applications in various fields of scientific research. In the field of cancer research, N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as an anti-inflammatory and analgesic agent in the treatment of inflammatory diseases such as arthritis.
Propiedades
Número CAS |
145142-71-8 |
|---|---|
Nombre del producto |
N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide |
Fórmula molecular |
C17H25NO4 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
[butoxy-(4-tert-butylbenzoyl)amino] acetate |
InChI |
InChI=1S/C17H25NO4/c1-6-7-12-21-18(22-13(2)19)16(20)14-8-10-15(11-9-14)17(3,4)5/h8-11H,6-7,12H2,1-5H3 |
Clave InChI |
AFQAIJFWMTYTFR-UHFFFAOYSA-N |
SMILES |
CCCCON(C(=O)C1=CC=C(C=C1)C(C)(C)C)OC(=O)C |
SMILES canónico |
CCCCON(C(=O)C1=CC=C(C=C1)C(C)(C)C)OC(=O)C |
Otros números CAS |
145142-71-8 |
Sinónimos |
[butoxy-(4-tert-butylbenzoyl)amino] acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



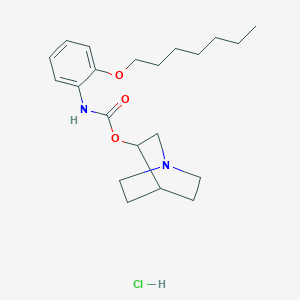
![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)
![2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate](/img/structure/B122405.png)
